![molecular formula C18H25ClN2O3 B2494630 tert-Butyl (1R*,4R*)-4-(4-chlorobenzamido)cyclohexylcarbamate CAS No. 1286275-74-8](/img/structure/B2494630.png)
tert-Butyl (1R*,4R*)-4-(4-chlorobenzamido)cyclohexylcarbamate
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Description
Tert-Butyl (1R*,4R*)-4-(4-chlorobenzamido)cyclohexylcarbamate, also known as tert-butyl (1R*,4R*)-4-(4-chlorobenzamido)cyclohexane-1-carboxylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and drug development.
Scientific Research Applications
Enantioselective Synthesis
An efficient enantioselective synthesis route for benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for CCR2 antagonists, was developed. This process includes a key iodolactamization step, leading to highly functionalized intermediates essential for the production of potent bioactive molecules (Campbell et al., 2009).
Stereoselective Synthesis of Isomers
The preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate from 3-cyclohexene-1-carboxylic acid showcases a stereoselective synthesis route. This method provides a scalable route to these isomers, vital for the synthesis of factor Xa inhibitors, highlighting the compound's versatility in drug development (Wang et al., 2017).
Intermediate for Carbocyclic Analogues
The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structural significance is underscored by crystallographic analysis, demonstrating its role in the development of nucleotide analogues (Ober et al., 2004).
Organogelation and Sensory Materials
A study on benzothizole modified carbazole derivatives highlighted the role of tert-butyl moieties in gel formation, leading to strong blue emissive nanofibers. These materials demonstrate potential as fluorescent sensory materials for detecting volatile acid vapors, indicating the compound's utility in developing new sensory technologies (Sun et al., 2015).
properties
IUPAC Name |
tert-butyl N-[4-[(4-chlorobenzoyl)amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-18(2,3)24-17(23)21-15-10-8-14(9-11-15)20-16(22)12-4-6-13(19)7-5-12/h4-7,14-15H,8-11H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLNMGKEJUNYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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